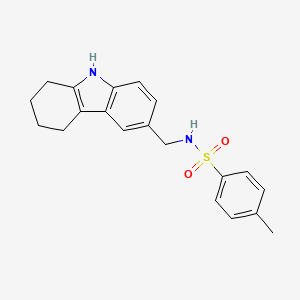

4-甲基-N-((2,3,4,9-四氢-1H-咔唑-6-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4,9-Tetrahydro-1H-carbazoles are a type of organic compound with the molecular formula C12H13N . They are part of the larger family of carbazole derivatives .

Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazoles involves reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in this way .Molecular Structure Analysis

The molecular structure of 2,3,4,9-tetrahydro-1H-carbazoles is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,9-tetrahydro-1H-carbazoles is 171.2383 .科学研究应用

光动力疗法和癌症治疗

一项针对取代有苯磺酰胺基团的锌酞菁衍生物的研究突出了这些化合物作为光动力疗法(PDT)在癌症治疗中的潜力。这些化合物表现出很高的单线态氧量子产率,这对于通过光激活诱导细胞死亡而有效治疗癌症至关重要(Pişkin、Canpolat 和 Öztürk,2020 年)。

抗菌特性

新型苯磺酰胺衍生物因其抗菌活性而受到研究。例如,具有特定修饰的化合物对各种菌株的厌氧革兰氏阳性菌表现出有希望的活性,表明它们作为抗菌剂的潜力(Sławiński、Żołnowska、Pirska、Kędzia 和 Kwapisz,2013 年)。

抗癌活性

对 N-(5-甲基-1,3,4-噻二唑-2-基)-4-[(3-取代)脲基/硫脲基]苯磺酰胺衍生物的研究揭示了对人结直肠癌和人宫颈癌细胞系有显着的抗癌活性。这些发现强调了苯磺酰胺衍生物在癌症治疗中的治疗潜力(Karakuş 等,2018 年)。

发光和抗菌特性

一项研究表明,修饰的苯磺酰胺衍生物可以与金属形成配合物,表现出发光和抗菌特性。这些特性使它们适用于生物成像和作为抗菌剂(Feng 等,2021 年)。

未来方向

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .

作用机制

Mode of Action

It’s known that the tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity . The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of these derivatives . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ activity.

Biochemical Pathways

The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that multiple pathways could be affected

Result of Action

Tetrahydrocarbazole derivatives have been reported to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . This suggests that the compound could have a range of effects at the molecular and cellular levels.

生化分析

Biochemical Properties

4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, altering its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cell survival and function . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, contributing to its antioxidant properties.

Transport and Distribution

The transport and distribution of 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or organs.

Subcellular Localization

The subcellular localization of 4-methyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzenesulfonamide is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biological activity.

属性

IUPAC Name |

4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-14-6-9-16(10-7-14)25(23,24)21-13-15-8-11-20-18(12-15)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXYZVYJZSJIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)

![3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2894678.png)